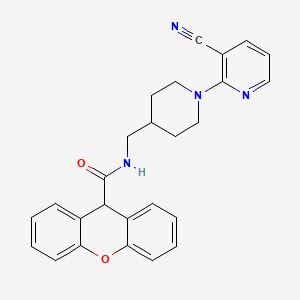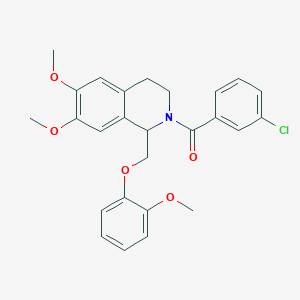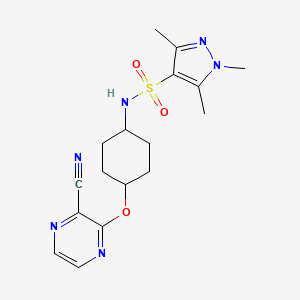![molecular formula C22H21FN4O2S2 B2777219 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946274-65-3](/img/structure/B2777219.png)
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include a thiazolo[3,2-b][1,2,4]triazole ring system, a fluorophenyl group, and a tetrahydronaphthalene moiety. These structural features suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiazolo[3,2-b][1,2,4]triazole core is a heterocyclic ring system that contains nitrogen and sulfur atoms . This core is substituted with a fluorophenyl group and an ethyl group, which is further substituted with a tetrahydronaphthalene moiety .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thiazolo[3,2-b][1,2,4]triazole core might undergo reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could influence the compound’s lipophilicity, which in turn could affect its pharmacokinetic properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have focused on the synthesis and characterization of novel heterocyclic compounds containing sulfonamide groups, aiming to explore their potential biological activities. For instance, Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, demonstrating their antibacterial activities through various synthetic routes. Similarly, Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing a novel approach to creating such compounds. These studies highlight the compound's relevance in synthesizing heterocyclic derivatives with potential applications in medicine and pharmacology (Azab, Youssef, & El‐Bordany, 2013) (Rozentsveig et al., 2013).
Biological Activities
The compound's derivatives have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Küçükgüzel et al. (2013) synthesized Celecoxib derivatives to assess their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the compound's potential as a versatile therapeutic agent. This indicates the compound's utility in developing new therapeutic agents with multiple biological activities (Küçükgüzel et al., 2013).
Potential as Antimicrobial Agents
The synthesis of compounds containing the sulfonamide group has shown promising results as potential antimicrobial agents. Barbuceanu et al. (2015) synthesized heterocyclic condensed systems from the thiazolo[3,2-b][1,2,4]triazoles class, indicating their antimicrobial potential. Riyadh et al. (2018) also focused on novel thiazoles and [1,3,4]thiadiazoles incorporating a sulfonamide group, evaluating their antimicrobial and DHFR inhibition potency, further underscoring the compound's significance in antimicrobial research (Barbuceanu et al., 2015) (Riyadh et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S2/c23-18-7-3-6-17(12-18)21-25-22-27(26-21)19(14-30-22)10-11-24-31(28,29)20-9-8-15-4-1-2-5-16(15)13-20/h3,6-9,12-14,24H,1-2,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAFFDGQKYNPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2777143.png)

![3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2777146.png)
![methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2777148.png)






